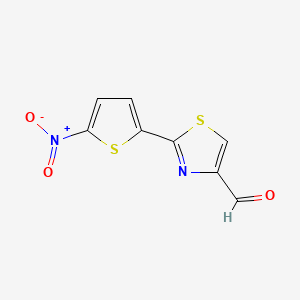![molecular formula C19H13N3O B14687818 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one CAS No. 36190-42-8](/img/structure/B14687818.png)
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one is a hydrazone derivative known for its versatile chemical properties. Hydrazones are imine-type compounds with a general structure of R1R2C=N-NR3R4, where the substituents can vary, leading to a wide range of chemical behaviors.
Méthodes De Préparation
The synthesis of 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one typically involves the reaction of phenanthrene-2-carbaldehyde with 2-hydrazinylpyridine under specific conditions. The reaction is usually carried out in an ethanol solvent, and the product is recrystallized from absolute ethanol to afford yellow needles . The reaction conditions include:
Solvent: Ethanol
Temperature: Room temperature to reflux
Yield: Approximately 82%
Analyse Des Réactions Chimiques
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce hydrazine derivatives .
Applications De Recherche Scientifique
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one involves its ability to form coordination complexes with metal ions. The compound’s pyridine and hydrazone moieties provide coordination sites that can interact with metal ions, leading to the formation of stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity, depending on the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one can be compared with other hydrazone derivatives, such as:
(6-{[2-(Pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: This compound also exhibits reversible E/Z isomerization and forms coordination complexes with metal ions.
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonist properties.
Propriétés
Numéro CAS |
36190-42-8 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-(pyridin-2-yldiazenyl)phenanthren-2-ol |
InChI |
InChI=1S/C19H13N3O/c23-17-11-10-15-14-6-2-1-5-13(14)8-9-16(15)19(17)22-21-18-7-3-4-12-20-18/h1-12,23H |
Clé InChI |
LVWLBMNTBSIUDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3N=NC4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
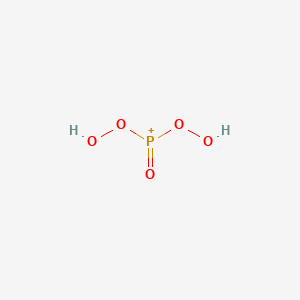

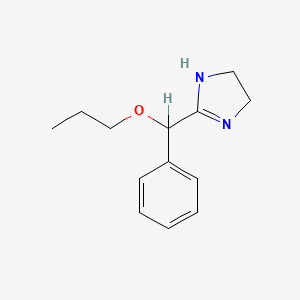
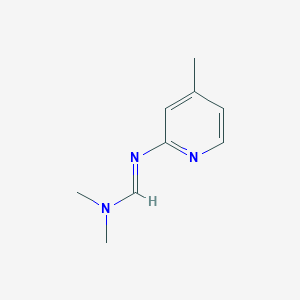
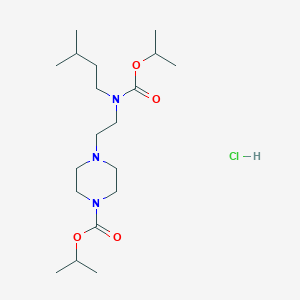
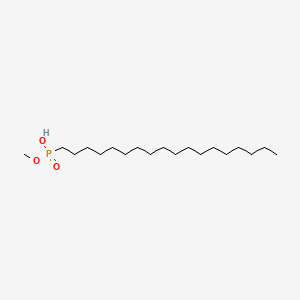
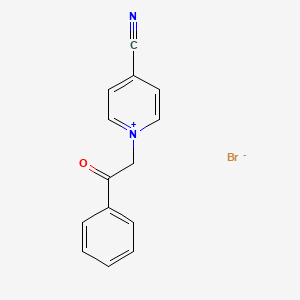
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)

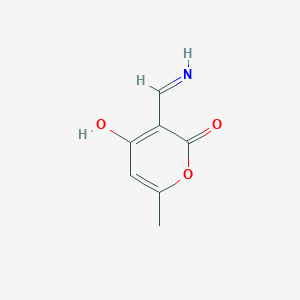
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
